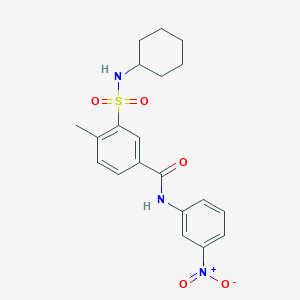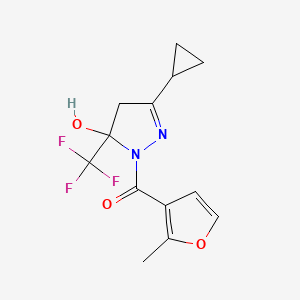![molecular formula C20H17Cl3N2O2 B6096236 6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B6096236.png)
6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones This compound is characterized by the presence of a chromenone core substituted with chlorine atoms and a piperazine moiety linked to a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one typically involves multiple steps:
-
Formation of the Chromenone Core: : The chromenone core can be synthesized via the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions. For instance, 6,8-dichlorochromone can be prepared by reacting 2,4-dichlorophenol with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
-
Introduction of the Piperazine Moiety: : The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the chromenone derivative with 1-(3-chlorophenyl)piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Final Coupling Step: : The final step involves the coupling of the piperazine-substituted chromenone with a suitable alkylating agent to introduce the methyl group at the 3-position. This can be achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, potentially converting it to a hydroxyl group.
Substitution: The chlorine atoms on the chromenone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the piperazine moiety.
Reduction: Hydroxy derivatives of the chromenone core.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its derivatives might find applications in the production of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The chromenone core may also play a role in its biological activity by interacting with cellular components and disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-methylchromone: Similar in structure but lacks the piperazine moiety.
3-{[4-(3-Chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one: Similar but without the chlorine substitutions on the chromenone core.
6,8-Dichloro-4H-chromen-4-one: Lacks the piperazine and methyl groups.
Uniqueness
6,8-Dichloro-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one is unique due to the combination of its chromenone core with chlorine substitutions and the piperazine moiety linked to a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6,8-dichloro-3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O2/c21-14-2-1-3-16(8-14)25-6-4-24(5-7-25)11-13-12-27-20-17(19(13)26)9-15(22)10-18(20)23/h1-3,8-10,12H,4-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRRWWGPDRINHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,7-diethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6096155.png)
![N-(4-chlorophenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6096161.png)

![N-methyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[(3-phenyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B6096172.png)
![methyl N-{3-[3-(diethylamino)-2-hydroxypropoxy]-4-methoxybenzyl}-N-methylglycinate](/img/structure/B6096200.png)
![4-(4-methoxy-3-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6096201.png)
![(2-{1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinyl}ethyl)amine trifluoroacetate](/img/structure/B6096204.png)
![4-[(E)-4-(2-ethoxyphenoxy)but-2-enyl]morpholine;hydrochloride](/img/structure/B6096209.png)
![2-(2-Cyclopentylacetyl)-7-[(3-methoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6096211.png)
![(2-isopropoxy-5-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenyl)methanol](/img/structure/B6096229.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6096248.png)
![4-methyl-2-[(3-methylbutyl)amino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6096254.png)
![N-[2-[1-(cyclopentanecarbonyl)piperidin-4-yl]pyrazol-3-yl]-3-phenoxypropanamide](/img/structure/B6096257.png)
